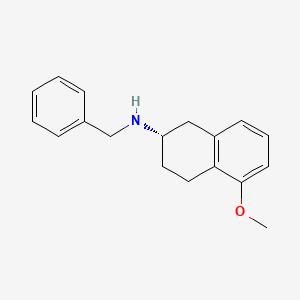

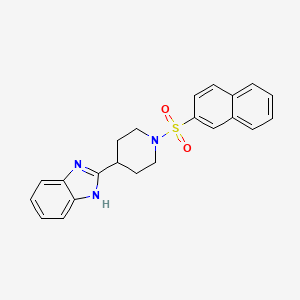

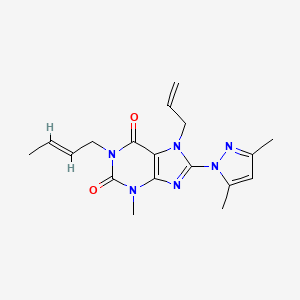

(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Applications De Recherche Scientifique

Synthesis and Chemical Properties

(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a compound of interest in synthetic chemistry, particularly in the synthesis of biologically active molecules. It has been synthesized from 2-naphthoic acid through a sequence involving bromination, esterification, substitution, reduction, rearrangement, and hydrogenolysis, yielding the biologically active compound as a hydrogen chloride salt (Öztaşkın, Göksu, & SeÇen, 2011). This process highlights the compound's utility as a precursor in the synthesis of dopaminergic agents.

Biological Activity

The compound serves as a valuable precursor in the synthesis of molecules with potential pharmacological applications. For instance, its derivative (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene has been synthesized for use as a precursor to the 5-hydroxytryptamine receptor agonist 8-OH-DPAT, employing a chemoenzymatic protocol (Orsini, Sello, Travaini, & Gennaro, 2002). This highlights its role in the development of new therapeutic agents targeting serotonergic receptors.

Pharmacological Characterization

In the realm of novel antidepressants, a structurally related compound, A-80426, has been identified as a new class of agents combining α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity. This dual activity profile suggests potential utility in treating depression (Meyer et al., 1995). The compound's structure and activity relationship underscores its significance in medicinal chemistry research focused on antidepressant drugs.

Synthetic Intermediates

The compound and its derivatives are significant synthetic intermediates for bioactive compounds. Their acylation and subsequent reduction have been explored to afford aminonaphthyl alcohols, primarily in cis-form, demonstrating their utility in the synthesis of complex molecules (Wei-dong, 2013). These intermediates are crucial for the development of new chemical entities with potential therapeutic applications.

Mécanisme D'action

Rotigotine, also known as (S)-5-methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine, is a non-ergoline dopamine agonist used for the treatment of Parkinson’s Disease and Restless Leg Syndrome .

Target of Action

Rotigotine is an agonist at all 5 dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors .

Mode of Action

As a dopamine agonist, rotigotine works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . This interaction with its targets results in the stimulation of post-synaptic dopaminergic neurons .

Pharmacokinetics

Rotigotine is formulated as a transdermal patch providing continuous drug delivery over 24 hours . The absolute bioavailability after 24 hours of transdermal delivery is 37% of the applied rotigotine dose . Following a single administration, most of the absorbed drug is eliminated in urine and feces as sulphated and glucuronidated conjugates within 24 hours of patch removal . The drug shows a high apparent volume of distribution (>2500 L) and a total body clearance of 300–600 L/h .

Result of Action

The activation of dopamine receptors by rotigotine leads to improved motor and overall functioning in patients with Parkinson’s disease and restless legs syndrome . It also has been shown to possess antidepressant effects and may be useful in the treatment of depression .

Action Environment

Rotigotine’s high lipophilicity and the rapid first-pass metabolism made oral administration difficult; however, the same properties made it suitable for a transdermal delivery system . Environmental factors such as temperature and humidity can influence the stability and efficacy of the transdermal patch . Therefore, careful storage and handling of the patch are necessary to ensure its effectiveness.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-20-18-9-5-8-15-12-16(10-11-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFLGQHJVWSALN-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1CC[C@@H](C2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

CAS RN |

58349-23-8 | |

| Record name | (2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2776495.png)

![4,6-Dichloro-9H-pyrimido[4,5-B]indole](/img/structure/B2776496.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2776498.png)

![4-tert-butyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2776502.png)